molecular formula C10H11ClN2S B1148132 N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 103039-04-9

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B1148132
CAS No.: 103039-04-9
M. Wt: 226.73
InChI Key:
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Description

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the thiazine ring structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with a suitable thioamide under acidic conditions to form the thiazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as a tetrahydrothiazine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can be compared with other similar compounds to highlight its uniqueness:

    N-(4-chlorophenyl)-1,3-thiazolidin-2-imine: This compound has a thiazolidine ring instead of a thiazine ring, which may result in different chemical and biological properties.

    N-(4-chlorophenyl)-1,3-thiazole-2-amine: The presence of a thiazole ring instead of a thiazine ring can lead to variations in reactivity and biological activity.

    N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: The thiadiazole ring structure introduces additional nitrogen atoms, potentially altering the compound’s properties and applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c11-8-2-4-9(5-3-8)13-10-12-6-1-7-14-10/h2-5H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVFKPVCGRXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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